tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932812-25-3
VCID: VC7216241
InChI: InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1
SMILES: CCNCC1CCCCN1C(=O)OC(C)(C)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.363

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate

CAS No.: 1932812-25-3

Cat. No.: VC7216241

Molecular Formula: C13H26N2O2

Molecular Weight: 242.363

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate - 1932812-25-3

Specification

CAS No. 1932812-25-3
Molecular Formula C13H26N2O2
Molecular Weight 242.363
IUPAC Name tert-butyl (2R)-2-(ethylaminomethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1
Standard InChI Key DNPZZKUZHMYHOZ-LLVKDONJSA-N
SMILES CCNCC1CCCCN1C(=O)OC(C)(C)C

Introduction

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are often used in pharmaceutical research due to their potential biological activities. The specific compound is used for non-human research purposes only and is not intended for therapeutic or veterinary use.

Synthesis and Preparation

The synthesis of tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of a protected piperidine with an ethylamine derivative. The process may include steps such as alkylation and protection/deprotection reactions to achieve the desired stereochemistry and functional groups.

Synthesis Steps:

  • Protection of Piperidine: The piperidine ring is protected with a tert-butyl group to prevent unwanted reactions.

  • Alkylation: Introduction of the ethylamino group to the piperidine ring.

  • Purification: The final product is purified using techniques like chromatography.

Biological Activity and Research Applications

While specific biological activity data for tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate is limited, piperidine derivatives are generally studied for their potential in neurological disorders, pain management, and other therapeutic areas. The compound's use in non-human research suggests its potential as a tool for understanding biological pathways or as a precursor for more complex molecules.

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